1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22/h1-14,23H,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJJNZAAMVPVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-52-0 | |
| Record name | 1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Piperazine Intermediate
The preparation begins with the synthesis of the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine. A patented method involves the reaction of racemic (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine with resolving agents to isolate enantiomers. However, for the non-chiral target compound, the racemic intermediate is synthesized directly through alkylation of piperazine.
Alkylation Reaction:
Piperazine reacts with 4-chlorophenylphenylmethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is typically conducted in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (60–80°C). The stoichiometric ratio of piperazine to the alkylating agent is critical to minimize disubstitution.
Example Conditions:
Sulfonylation of the Piperazine Intermediate
The sulfonylation step introduces the phenylsulfonyl group at the 4-position of the piperazine ring. This is achieved using phenylsulfonyl chloride under basic conditions to neutralize the generated HCl.
Sulfonylation Reaction:
1-[(4-chlorophenyl)phenylmethyl]piperazine is treated with phenylsulfonyl chloride (1.1 equivalents) in the presence of triethylamine (TEA) or pyridine. The reaction proceeds in dichloromethane (DCM) or ethyl acetate at room temperature for 4–6 hours.
Example Conditions:
-
Reagents: Phenylsulfonyl chloride (1.1 equivalents), TEA (1.5 equivalents).
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Solvent: DCM, stirred at 25°C for 5 hours.
Industrial-Scale Production Considerations
Optimization for Large-Scale Synthesis
Industrial production prioritizes cost efficiency, safety, and scalability. Continuous flow reactors are employed for the alkylation step to enhance heat dissipation and reaction control. For sulfonylation, batch reactors with automated pH adjustment ensure consistent yields.
Key Industrial Parameters:
| Step | Reactor Type | Temperature | Key Reagents | Yield (%) |
|---|---|---|---|---|
| Alkylation | Continuous Flow | 70°C | NaH, THF | 78–82 |
| Sulfonylation | Batch Reactor | 25°C | Phenylsulfonyl chloride, TEA | 85–88 |
Purification Techniques
Recrystallization: The alkylated intermediate is purified using a solvent mixture of acetone and hexane (3:1), achieving >99% purity. The final sulfonylated product is recrystallized from ethanol to remove residual reagents.
Chromatography: On a laboratory scale, silica gel chromatography with ethyl acetate/hexane (1:4) is used for the sulfonylated compound, though this is less feasible industrially due to cost.
Reaction Mechanism and Kinetic Analysis
Alkylation Mechanism
The alkylation proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of 4-chlorophenylphenylmethyl chloride. The base (NaH) deprotonates piperazine, enhancing nucleophilicity.
Sulfonylation Mechanism
Sulfonylation involves the nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of phenylsulfonyl chloride. TEA scavenges HCl, shifting the equilibrium toward product formation.
Rate-Limiting Steps:
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Alkylation: Diffusion-controlled due to the bulky alkylating agent.
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Sulfonylation: Dependent on the concentration of the base.
Comparative Analysis of Synthetic Methods
The table below contrasts laboratory-scale and industrial methods:
| Parameter | Laboratory-Scale (Batch) | Industrial-Scale (Continuous) |
|---|---|---|
| Reaction Time | 24 hours | 8 hours |
| Solvent Volume (L/kg) | 20 | 5 |
| Purity (%) | 99.5 | 99.0 |
| Cost Efficiency | Low | High |
Challenges and Mitigation Strategies
Byproduct Formation
Disubstitution during alkylation is minimized by using a slight excess of piperazine (1.2 equivalents). For sulfonylation, stoichiometric control of phenylsulfonyl chloride prevents over-sulfonylation.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following structural formula:It features a piperazine ring substituted with a chlorophenyl group and a phenylsulfonyl moiety, which contributes to its biological activity and interaction with various biological targets.
Intermediate in Drug Synthesis
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it can be utilized in the preparation of levocetirizine, an antihistamine used for treating allergic rhinitis. The compound's unique structure facilitates the formation of active pharmaceutical ingredients through established synthetic pathways that enhance yield and purity .
Antihistaminic Properties
Research indicates that derivatives of this compound exhibit antihistaminic properties, making it valuable in treating allergic conditions. Its structural analogs have been studied for their ability to block histamine receptors effectively, which is crucial for alleviating symptoms associated with allergies and asthma .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis often begins with readily available piperazine derivatives.
- Substitution Reactions : Chlorination and sulfonation reactions are employed to introduce the chlorophenyl and phenylsulfonyl groups, respectively.
- Crystallization Techniques : Techniques such as selective crystallization from aqueous solutions or organic solvents are used to purify the final product, ensuring high optical purity and yield .
Case Study 1: Synthesis Optimization
A study focusing on optimizing the synthesis of this compound highlighted the use of N-acetyl-L-phenylalanine as an optical resolving agent. This method improved the optical purity of the final product significantly while maintaining a high yield (up to 78% under optimal conditions) .
In another research study, various derivatives of this compound were tested for their antihistaminic activity. The results indicated that certain modifications to the piperazine ring enhanced receptor affinity and selectivity, suggesting potential for developing new antihistamines based on this scaffold .
Mechanism of Action
The mechanism by which 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist at histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms. The compound’s sulfonyl group is crucial for its binding affinity and specificity towards these receptors.
Comparison with Similar Compounds
Sulfonyl-Substituted Piperazine Derivatives
Compounds with sulfonyl groups on the piperazine ring exhibit distinct electronic and steric properties. Below is a comparative analysis:
Key Observations :
- The phenylsulfonyl group in the target compound improves stability and hydrogen-bonding capacity compared to nitro-substituted analogs (e.g., 7c) .
- Bulkier R1 substituents, like (4-chlorophenyl)phenylmethyl, enhance receptor binding in antihistamines, whereas simpler benzhydryl groups are common in intermediates .
Benzhydryl-Piperazine Antihistamines
The benzhydryl (diarylmethyl) group is a hallmark of first-generation antihistamines. Below is a pharmacological comparison:
Key Observations :
Phenylpiperazine Derivatives
Phenylpiperazines are explored for diverse pharmacological activities, including serotonin receptor modulation:
Key Observations :
- The target compound’s benzhydryl and sulfonyl groups confer distinct receptor selectivity compared to simpler phenylpiperazines, which often target serotonin or dopamine pathways .
- Sulfonyl substitution is rare in psychoactive phenylpiperazines, highlighting the target compound’s specialized role as a synthetic intermediate .
Biological Activity
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine, also known by its CAS number 1391052-52-0, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including cytotoxicity against cancer cell lines, antibacterial activity, and enzyme inhibition.
Chemical Structure and Properties
The compound features a piperazine core substituted with a chlorophenyl group and a phenylsulfonyl moiety. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications. Key areas of investigation include:
- Cytotoxicity against Cancer Cells
- Antibacterial Activity
- Enzyme Inhibition
Cytotoxicity Against Cancer Cells
Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects on various cancer cell lines. A study analyzed the cytotoxicity of related compounds on several types of cancer cells, including:
| Cancer Type | Cell Lines |
|---|---|
| Liver | HUH7, HEPG2, HEP3B |
| Breast | MCF7, T47D |
| Colon | HCT-116 |
| Gastric | KATO-3 |
| Endometrial | MFE-296 |
The results showed that these compounds effectively inhibited cell growth across multiple cancer types, suggesting their potential as anticancer agents .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. In vitro studies demonstrated moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings indicate that the compound may serve as a potential candidate for developing new antibacterial agents .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been explored in various studies. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor:
- Acetylcholinesterase Inhibition : Compounds derived from piperazine structures have been noted for their AChE inhibitory activity, which is significant in treating neurodegenerative diseases.
- Urease Inhibition : The compound demonstrated strong inhibitory effects on urease with IC50 values indicating high potency compared to standard drugs. For instance, some derivatives exhibited IC50 values ranging from 1.13 µM to 6.28 µM .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Cytotoxicity Study : A study published in MDPI assessed the cytotoxic effects of piperazine derivatives on multiple cancer cell lines, confirming significant growth inhibition .
- Antibacterial Evaluation : Research highlighted the antibacterial efficacy against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .
- Enzyme Inhibition Analysis : Studies demonstrated the compound's ability to inhibit urease effectively, with implications for treating conditions like kidney stones .
Q & A
Q. What are the key physicochemical properties of 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine, and how are they characterized?
The compound has a molecular formula of C25H23ClN2O2S and a molecular weight of 463.87 g/mol (calculated from structural data). Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the positions of the 4-chlorophenyl, benzyl, and phenylsulfonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : Determines crystalline structure and confirms stereochemistry in solid-state studies .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
Q. What synthetic routes are commonly employed for preparing this compound?
A general synthesis strategy involves:
Piperazine Functionalization : Reacting 1-(4-chlorophenyl)piperazine with benzyl halides under basic conditions (e.g., K2CO3 in DMF) to introduce the benzyl group .
Sulfonylation : Treating the intermediate with phenylsulfonyl chloride in dichloromethane (DCM) with a base like triethylamine to install the sulfonyl group .
Purification : Crystallization using ether or flash chromatography yields >95% purity .
Advanced Research Questions
Q. How do structural modifications to the piperazine core influence biological activity, and what methodologies are used to study this?
- Structure-Activity Relationship (SAR) Studies :
- Substituent Variation : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) enhances receptor binding affinity, as shown in adenosine A1 receptor allosteric enhancers .
- Sulfonyl Group Optimization : Substituting phenylsulfonyl with heteroaryl sulfonamides improves metabolic stability, assessed via hepatic microsome assays .
- Methodology :
- Molecular Docking : Predicts binding modes to targets like kinases or GPCRs .
- Functional Assays : Cyclic AMP (cAMP) assays quantify receptor modulation efficacy .
Q. What experimental approaches resolve contradictions in reported biological activities of piperazine derivatives?
Discrepancies in antimicrobial or cardiotropic activity data can arise from:
- Purity Variability : Impurities (e.g., unreacted intermediates) may skew results. Use HPLC-UV/HRMS to verify compound integrity .
- Assay Conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacterial models) or incubation times require standardization .
- Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate receptor specificity via knockout models .
Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?
- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility .
- Metabolic Stability : Introduce fluorine atoms at para positions to block cytochrome P450-mediated oxidation, validated via liver microsome assays .
- Blood-Brain Barrier (BBB) Penetration : LogP values <3 and polar surface area <90 Ų are predictive of CNS accessibility, calculated using tools like SwissADME .
Methodological Notes
- Data Reproducibility : Cross-validate synthetic protocols using multiple characterization techniques (e.g., NMR, HRMS) to ensure batch consistency .
- Biological Assay Design : Use orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) to confirm activity .
- Contradiction Mitigation : Publish full experimental details (e.g., solvent, temperature) to enable replication and meta-analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
